N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide
Description
This compound belongs to the tricyclic pyrroloquinoline family, characterized by a fused pyrrolo[3,2,1-ij]quinolin-2-one core substituted at position 8 with a furan-2-carboxamide group. The furan-2-carboxamide substituent introduces electronic and steric modifications that may influence pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-14-9-11-8-12(17-16(20)13-4-2-6-21-13)7-10-3-1-5-18(14)15(10)11/h2,4,6-8H,1,3,5,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGHWTSXOOJQBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CO4)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601329744 | |
| Record name | N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51088110 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898410-89-4 | |
| Record name | N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601329744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrroloquinoline framework with a furan carboxamide substituent. The molecular formula is , and its molecular weight is approximately 302.33 g/mol. This unique structure suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The methods are often adapted from established protocols for related pyrroloquinoline derivatives. The precise conditions for synthesis can influence the yield and purity of the final product.
Anticancer Activity
Research indicates that derivatives of pyrroloquinoline structures exhibit promising anticancer properties. For instance, studies have shown that certain pyrrolo[3,2,1-ij]quinoline compounds demonstrate cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and B16 (melanoma) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity of Pyrrolo[3,2,1-ij]quinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 15 |
| Compound B | B16 | 10 |
| Compound C | sEnd.2 | 20 |
Antimicrobial Activity
In addition to anticancer properties, some studies have explored the antimicrobial activity of pyrroloquinoline derivatives against various pathogens. Preliminary results suggest that these compounds can inhibit bacterial growth and may serve as potential leads for antibiotic development.
Antimalarial Potential
The antimalarial activity of similar compounds has been investigated using in vitro assays against Plasmodium falciparum. While many derivatives exhibit limited activity at higher concentrations (IC50 > 10 µM), specific modifications to the chemical structure may enhance efficacy against malaria.
Case Studies
- Cytotoxicity Evaluation : A study evaluated several pyrrolo[3,2,1-ij]quinoline derivatives for their cytotoxic effects on cancer cell lines using the crystal violet assay. The results indicated that modifications at specific positions significantly influenced the anticancer activity.
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of these compounds against Staphylococcus aureus and Escherichia coli. Results showed notable inhibition zones compared to controls.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that substituents on the pyrroloquinoline core can dramatically alter biological activity. For instance, electron-donating groups were found to enhance cytotoxicity in certain derivatives.
Comparison with Similar Compounds
Structural Analogues in Anticoagulant Activity
Compounds with a pyrrolo[3,2,1-ij]quinolin-2-one core and 6-aryl substituents (e.g., 6-phenyl or 4-chlorophenyl) exhibit enhanced anticoagulant activity compared to unsaturated analogs. For example:
- 6-(4-Chlorophenyl)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (MW: 340.11) showed potent inhibition of Factor Xa/XIa .
- N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide replaces the 6-aryl group with a furan-2-carboxamide at position 6. The furan’s electron-rich nature may alter binding affinity compared to halogenated aryl groups .
Key Structural Differences:
| Feature | Target Compound | 6-(4-Chlorophenyl) Analog |
|---|---|---|
| Substituent Position | 8 | 6 |
| Substituent Type | Furan-2-carboxamide | 4-Chlorophenyl |
| Molecular Weight | ~325 (estimated) | 340.11 |
Diuretic Activity: Comparison with "Me-Too" Clones
N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-pyrroloquinoline-5-carboxamides, synthesized via the "me-too" approach, demonstrated diuretic effects surpassing hydrochlorothiazide (10 mg/kg dose in rats). The introduction of a methyl group at position 2 of the pyrroloquinoline nucleus was pivotal for activity .
Hybrid Compounds with Thiazolidin-4-one Moieties
Hybrid derivatives like (Z)-8-Fluoro-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-6-phenyl-pyrroloquinolin-2(1H)-one (MW: 404.14) incorporate thiazolidin-4-one rings, enhancing thermal stability (m.p. 352–354°C) and diversifying biological targets .
- 404) and altering hydrogen-bonding capacity.
Kinase Inhibitors with Furan Carboxamide Substituents
In TLK2 kinase inhibitors, furan carboxamide derivatives like N-[(3Z)-2-oxo-3-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-1H-indol-5-yl]furan-2-carboxamide (75) (MW: 335.3) showed moderate activity. The furan ring’s planar structure may facilitate π-π stacking in kinase active sites .
- Target Compound: Shares the furan-2-carboxamide group but lacks the indole scaffold. This structural divergence may redirect selectivity toward different kinases or non-kinase targets.
Physicochemical Properties vs. Propionamide/Butyramide Derivatives
- N-(4-oxo-pyrroloquinolin-8-yl)propionamide (MW: 273.3) and N-(1-methyl-2-oxo-pyrroloquinolin-8-yl)butyramide (MW: 301.4) have shorter aliphatic chains than the target compound. The furan-2-carboxamide group likely increases polarity (logP ~2.5 estimated) compared to propionamide (logP ~1.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
